PFI 3 -

PFI 3

Catalog Number: EVT-1533965
CAS Number:
Molecular Formula: C19H19N3O2
Molecular Weight: 321.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective polybromo 1 and SMARCA4 inhibitor (Kd values are 48 and 89 nM respectively). Also inhibits SMARCA2. Displays 30-fold selectivity over other sub-family branches. Accelerates FRAP recovery in cells at a concentration of 1 μM.
Overview

PFI 3 is a selective small molecule inhibitor that targets the bromodomains of the SWI/SNF chromatin remodeling complex, specifically the proteins SMARCA2 and SMARCA4. This compound is designed to disrupt the interaction between bromodomains and acetylated lysines, which are essential for chromatin remodeling and transcription regulation. PFI 3 has garnered significant attention in cancer research due to its ability to sensitize cancer cells to DNA damage induced by chemotherapeutic agents, particularly in tumors that rely on SWI/SNF for DNA repair mechanisms .

Source and Classification

PFI 3 was developed as a chemical probe for bromodomains, which are protein domains that recognize acetylated lysine residues on histones. The compound has been classified under inhibitors targeting specific bromodomain families, distinguishing it from other inhibitors that may target different mechanisms or proteins within the chromatin remodeling landscape . Its unique mechanism of action makes it a valuable tool in studying chromatin dynamics and cancer biology.

Synthesis Analysis

The synthesis of PFI 3 involves several organic chemistry techniques, including conjugate addition reactions and selective functional group modifications. While specific synthetic routes are often proprietary, general methods for synthesizing similar compounds typically include:

  • Conjugate Addition Reactions: These reactions allow for the formation of carbon-carbon bonds, which are crucial in building the compound's core structure.
  • Functional Group Modifications: Tailoring functional groups to enhance selectivity and potency against target proteins.

PFI 3 has been reported to have binding affinities (Kd values) of approximately 48 nM for polybromo 1 and 89 nM for SMARCA4, indicating its potent inhibitory effects on these targets .

Molecular Structure Analysis

The chemical structure of PFI 3 is described as:

(2E)1(2hydroxyphenyl)3[(1R,4R)5(pyridin2yl)2,5diazabicyclo[2.2.1]heptan2yl]prop2en1one(2E)-1-(2-hydroxyphenyl)-3-[(1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one

This structure allows PFI 3 to selectively bind to specific bromodomains within the SWI/SNF complex. The presence of various functional groups contributes to its ability to interact with acetylated lysines on histones, thereby influencing chromatin remodeling processes .

Chemical Reactions Analysis

PFI 3 primarily functions through competitive inhibition of bromodomain interactions with acetylated lysines. By binding to the bromodomain binding pocket, PFI 3 disrupts the normal function of the SWI/SNF complex in facilitating DNA repair mechanisms. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents such as doxorubicin, enhancing cell death in tumors reliant on SWI/SNF for survival .

Technical Details of Reactions

  • Inhibition Mechanism: The compound binds competitively, preventing bromodomain proteins from recognizing their acetylated substrates.
  • Impact on Gene Expression: By altering chromatin structure through inhibition, PFI 3 can significantly modify gene expression patterns associated with cell survival and proliferation.
Mechanism of Action

PFI 3 exerts its effects by inhibiting the binding of bromodomains to acetylated lysines on histones. This disruption impairs the chromatin remodeling capabilities of the SWI/SNF complex, leading to reduced efficiency in double-strand break repair mechanisms within DNA. Consequently, cancer cells become more susceptible to treatments that induce DNA damage .

Process and Data

Experimental studies have shown that PFI 3 enhances the efficacy of chemotherapeutic drugs by promoting necrosis and senescence in cancer cells. It has demonstrated limited toxicity when used alone, making it a promising candidate for combination therapies aimed at improving treatment outcomes in oncology .

Physical and Chemical Properties Analysis

PFI 3 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Generally soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: The compound maintains stability under physiological conditions but should be stored under appropriate conditions to prevent degradation.

These properties are essential for its application in biological systems and therapeutic contexts.

Applications

PFI 3 has several scientific applications, particularly in cancer research:

  • Cancer Therapeutics: It is being explored as an adjunct therapy to enhance the effectiveness of existing chemotherapeutic agents like temozolomide in glioblastoma treatment.
  • Research Tool: As a selective chemical probe for studying bromodomains, PFI 3 aids in understanding the role of chromatin remodeling complexes in various cellular processes and diseases .
  • Drug Development: Ongoing research is focused on modifying PFI 3's structure to develop next-generation inhibitors with improved efficacy against specific cancer types.
Introduction to PFI-3 in Chromatin Biology

PFI-3 is a first-in-class, cell-permeable small-molecule chemical probe designed to selectively inhibit the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and specific bromodomains of PBRM1 (PB1) within mammalian SWI/SNF (mSWI/SNF) chromatin remodeling complexes. Its development stemmed from the need to dissect the functional contributions of individual bromodomains within these multi-subunit epigenetic regulators, which play critical roles in gene expression, DNA repair, and cell differentiation. PFI-3’s specificity enables researchers to interrogate the biological consequences of disrupting acetyl-lysine recognition by SWI/SNF complexes without permanently altering complex composition—a significant advancement over genetic knockdown approaches [2] [7] [8].

PFI-3 as a Bromodomain-Targeting Chemical Probe

PFI-3 ((E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one) was engineered through structure-guided optimization targeting the conserved acetyl-lysine binding pocket of family VIII bromodomains. Biochemical characterization demonstrates its potent inhibition of SMARCA4 (IC₅₀ = 89 nM) and SMARCA2 bromodomains, with significantly weaker activity against bromodomains in other families (e.g., BET family). PFI-3 achieves cellular activity by disrupting the interaction between mSWI/SNF ATPases and acetylated histone marks (e.g., H3K14ac, H4K8ac), thereby evicting the complexes from chromatin targets without affecting complex integrity or basal ATPase activity [2] [7] [8].

  • Mechanism of Action & Selectivity Profile:PFI-3 competitively occupies the hydrophobic acetyl-lysine binding pocket via a critical hydrogen bond with conserved asparagine residues (e.g., Asn 1604 in SMARCA4) and complementary van der Waals interactions. Its selectivity arises from structural differences in the ZA and BC loops of bromodomains. Notably, PFI-3 exhibits >100-fold selectivity for SMARCA2/4 and PB1(5) over BET bromodomains (BRD2/3/4/T) in binding assays [7] [8].

  • Table 1: PFI-3 Bromodomain Binding Affinity

    Bromodomain TargetFamilyBinding Affinity (IC₅₀ or KD, nM)Selectivity vs. BET
    SMARCA4 (BRG1)VIII89 nM>100-fold
    SMARCA2 (BRM)VIII<100 nM>100-fold
    PBRM1 Bromo 5 (PB1)VIII54 nM>100-fold
    BRD4 (BET)I>10,000 nMReference
  • Functional Cellular Consequences:Treatment with PFI-3 (typically 10–25 µM) reduces chromatin binding of SMARCA4/2 at target promoters/enhancers, measured by chromatin immunoprecipitation (ChIP). This leads to altered nucleosome positioning and suppressed transcription of genes dependent on mSWI/SNF remodeling, particularly those involved in differentiation programs [8].

Role of SWI/SNF Complexes in Epigenetic Regulation

mSWI/SNF complexes are large (1–2 MDa), ATP-dependent chromatin remodelers essential for governing genome accessibility. They utilize the ATP hydrolysis activity of SMARCA4 (BRG1) or SMARCA2 (BRM) to slide, evict, or restructure nucleosomes, thereby controlling DNA accessibility for transcription, replication, and repair machinery. Three primary variants exist in mammals: canonical BAF (cBAF), PBAF, and ncBAF/GBAF, each with distinct subunit compositions and genomic targeting preferences [4] [5] [6].

  • Complex Structure & Subunits:All mSWI/SNF complexes share a core module (SMARCB1/SNF5, SMARCC1/2, SMARCD1/2/3, SMARCE1/BAF57, ACTL6A/B) and one catalytic ATPase (SMARCA4 or SMARCA2). Variant-specific subunits confer functional specialization:
  • cBAF: Requires ARID1A/B and targets enhancers.
  • PBAF: Contains ARID2, PBRM1 (with 6 bromodomains), BRD7, and localizes to promoters.
  • ncBAF/GBAF: Includes BRD9 and GLTSCR1/L, lacks SMARCB1, and enriches at CTCF sites and promoters [4] [6].

  • Table 2: Mammalian SWI/SNF Complex Variants and Key Subunits

    Complex TypeDefining SubunitsGenomic LocalizationPrimary Functions
    cBAFARID1A/1B, DPF2/3, BCL11A/BEnhancersEnhancer activation, lineage specification
    PBAFARID2, PBRM1, BRD7, PHF10PromotersPromoter activation, DNA repair
    ncBAF/GBAFBRD9, GLTSCR1/GLTSCR1LPromoters, CTCF sitesChromosome segregation, gene regulation
  • Biological Functions:SWI/SNF complexes regulate nucleosome occupancy at critical genomic loci:

  • Gene Activation: They remodel promoters/enhancers to permit transcription factor binding (e.g., MYOD in myogenesis, nuclear receptors).
  • DNA Repair: SMARCA4 and ARID1A facilitate double-strand break repair via homologous recombination by opening damage sites.
  • Cell Differentiation: Complexes establish chromatin landscapes essential for lineage commitment (e.g., myogenesis, adipogenesis, neurogenesis) [4] [5] [8].

Research Significance of Selective SMARCA2/4 and PB1 Bromodomain Inhibition

PFI-3’s value lies in its ability to reversibly disrupt epigenetic "reader" function within SWI/SNF complexes, revealing context-specific dependencies in development and disease:

  • Deciphering Bromodomain Functions in Differentiation:In skeletal myogenesis, PFI-3 blocks myotube formation by impairing SMARCA4/2 binding to acetylated promoters (e.g., MYOG, MYH2), causing sustained expression of cell-cycle genes (e.g., CCNA2, CCNE1) and failure to exit the cell cycle. Similarly, it inhibits adipogenesis and enhances trophoblast stem cell differentiation, underscoring the bromodomain’s role in lineage decisions [8] [2].

  • Sensitizing Cancer Cells to DNA-Damaging Agents:PFI-3 exacerbates DNA damage in glioblastoma (GBM) by inhibiting PBRM1/SMARCA4-mediated repair:

  • Synergizes with temozolomide (TMZ) to reduce GBM cell viability and tumor growth in vivo.
  • Structural analogs (e.g., di-phenyl ureas, methoxyphenyl-B-ring derivatives) show enhanced efficacy in TMZ sensitization via BRG1 bromodomain inhibition [3] [7].

  • Table 3: Key Research Applications of PFI-3

    Biological ContextPFI-3 EffectMolecular Consequence
    Glioblastoma (TMZ treatment)Enhanced cell death, reduced tumor growthImpaired DNA repair gene expression
    Skeletal muscle differentiationReduced myotube fusion, impaired regenerationSuppressed MYOG/MYH2; sustained cyclin E/A
    Stem cell maintenanceLoss of pluripotency, enhanced differentiationAltered SOX2/OCT4 target accessibility
  • Tool for Target Validation & Drug Discovery:PFI-3 has enabled the identification of "bromodomain-dependent" SWI/SNF functions versus those requiring catalytic ATPase activity. Its limited single-agent cytotoxicity in cancers (unlike ATPase degraders) highlights that bromodomain inhibition primarily affects dynamic gene regulation programs rather than essential housekeeping functions. This insight guides the development of next-generation inhibitors, such as proteolysis-targeting chimeras (PROTACs) against SMARCA2/4 [6] [8].

Properties

Product Name

PFI 3

Molecular Formula

C19H19N3O2

Molecular Weight

321.37

Synonyms

(2E)-1-(2-Hydroxyphenyl)-3-[(1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.